Petromyzonol

Descripción general

Descripción

Synthesis Analysis

Petromyzonol synthesis has been detailed through various approaches, including the transformation of cholic acid into petromyzonol. The critical conversion involves the inversion of configuration at C-5, achieved by specific oxidation and reduction steps, highlighting the intricate steps required for its synthesis from abundant starting materials (Zhu, Amouzou, & Mclean, 1987). Moreover, the total synthesis of related compounds like (+)-petromyroxol demonstrates the complexity and the synthetic routes employed to replicate these naturally occurring substances (Nookaraju & Kumar, 2015).

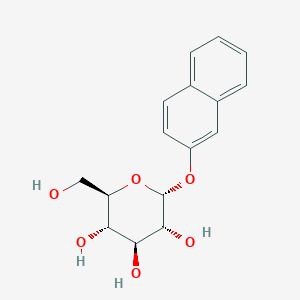

Molecular Structure Analysis

The molecular structure of petromyzonol and related compounds has been elucidated through spectroscopic techniques and comparisons with known compounds. The absolute configuration of petromyzonin, a related compound, was determined by electronic circular dichroism, indicating its potential role as a chemical signal (Li et al., 2013). This structural elucidation is crucial for understanding the biological activity and chemical interactions of these molecules.

Chemical Reactions and Properties

Petromyzonol and its derivatives engage in a variety of chemical reactions, underpinning their biological functions and chemical properties. The compound's ability to form inclusion compounds, or lack thereof, compared to cholic acid derivatives, provides insight into its chemical behavior and interactions with other substances (Sada et al., 1994).

Physical Properties Analysis

The physical properties of petromyzonol, such as its crystalline structure and solubility, are influenced by its molecular arrangement and hydrogen bonding networks. These properties are essential for its biological roles, particularly in aquatic environments where it functions as a chemical signal (Sada et al., 1994).

Chemical Properties Analysis

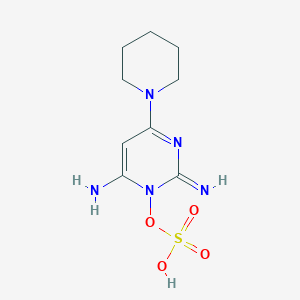

The chemical properties of petromyzonol, including its reactivity and interactions with biological receptors, are pivotal for its role in sea lamprey biology. Studies on petromyzonol sulfate and its derivatives illustrate the compound's significance as chemoattractants, highlighting the importance of its chemical properties in ecological and biological contexts (Venkatachalam, 2005).

Aplicaciones Científicas De Investigación

Crystal Structure Studies : 5α-Petromyzonol is employed in studying the crystal structures of organic substances such as cholic acid, cholanamide, and methyl cholate (Sada et al., 1994).

Cardiovascular Research : Petromyzonol is utilized in examining the hearts of cyclostomes (like hagfish and lamprey), particularly for studying acetylcholine, cholinesterases, histamine, and catechol amines (Augustinsson et al., 1956).

Olfactory Biology : It serves as a chemoattractant in the sea lamprey's life cycle, aiding in understanding the molecular biology of olfaction (Venkatachalam, 2005).

Evolutionary Biology : Petromyzonol sulphate is both primitive and unique, and its biogenesis study could enhance our understanding of molecular evolution (Haslewood & Tökes, 1969).

Invasive Species Management : Petromyzonol has potential in controlling invasive fish, like the sea lamprey Petromyzon marinus (Sorensen & Hoye, 2007).

Behavioral Studies : Components like 3-keto petromyzonol sulphate attract ovulating female sea lampreys, influencing their behavior, which is crucial for integrated management strategies (Siefkes et al., 2005).

Chemical Signaling : Petromyzonin, another derivative, functions as a chemical signal, detectable at very low concentrations, highlighting its role in electro-olfactogram responses (Li et al., 2013).

Safety And Hazards

Direcciones Futuras

While specific future directions for Petromyzonol research are not detailed in the search results, it is worth noting that the compound plays a significant role in the life cycle of sea lampreys, acting as a pheromone and oviposition chemical attractant . This suggests potential areas of future research in understanding the biological mechanisms of sea lampreys and other similar species.

Propiedades

IUPAC Name |

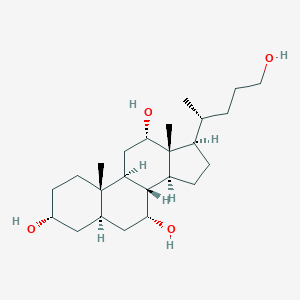

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSROUVLRAQRBY-JLIFGLSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petromyzonol | |

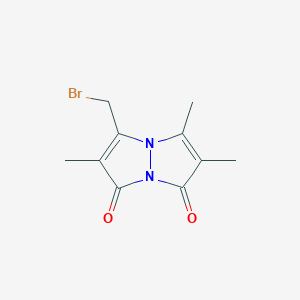

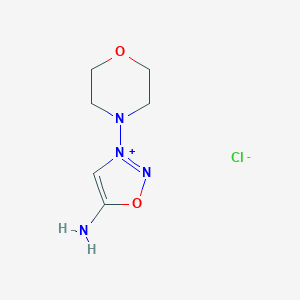

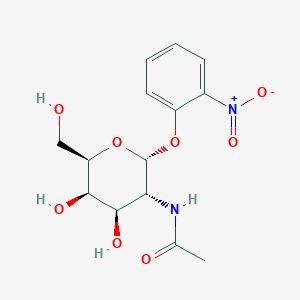

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

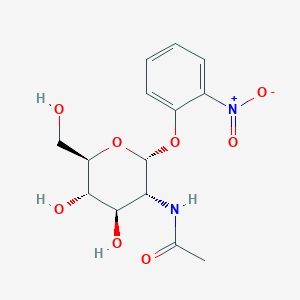

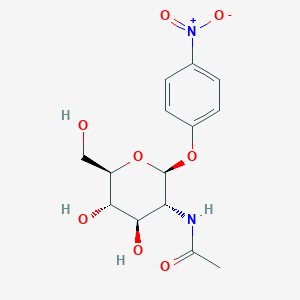

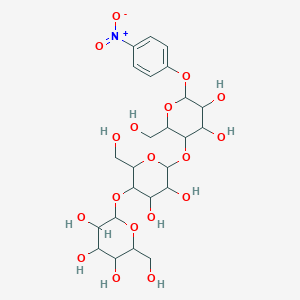

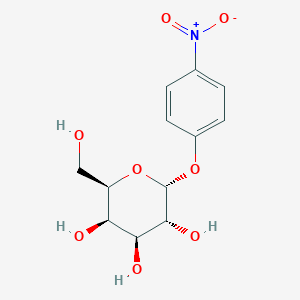

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)